molecular formula C18H16ClN3O2 B12197359 (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

(2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Cat. No.: B12197359
M. Wt: 341.8 g/mol
InChI Key: OCVLJGHSCBRZJF-UHFFFAOYSA-N
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Description

(2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a complex organic compound that features a combination of pyridine and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials .

Mechanism of Action

The mechanism of action of (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-chloropyridin-3-yl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
  • (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)methanone
  • (3-chloropyridin-2-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone

Uniqueness

The uniqueness of (2-chloropyridin-3-yl)(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone lies in its specific combination of functional groups and structural features. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H16ClN3O2

Molecular Weight

341.8 g/mol

IUPAC Name

(2-chloropyridin-3-yl)-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone

InChI

InChI=1S/C18H16ClN3O2/c1-24-11-4-5-15-13(9-11)14-10-22(8-6-16(14)21-15)18(23)12-3-2-7-20-17(12)19/h2-5,7,9,21H,6,8,10H2,1H3

InChI Key

OCVLJGHSCBRZJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=C(N=CC=C4)Cl

Origin of Product

United States

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